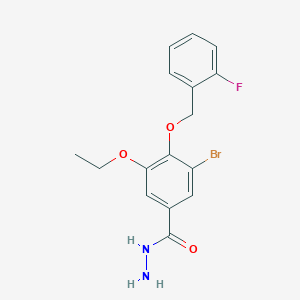
3-Bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzohydrazide is a chemical compound with the molecular formula C16H16BrFN2O3.
Métodos De Preparación
The synthesis of 3-Bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzohydrazide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with 2-fluorobenzyl bromide in the presence of a base to form the corresponding benzyl ether. This intermediate is then reacted with hydrazine hydrate to yield the final product .
Análisis De Reacciones Químicas
3-Bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
3-Bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
3-Bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzohydrazide can be compared with similar compounds such as:
3-Bromo-2-(2-fluorobenzyloxy)phenylboronic acid: Similar in structure but with different functional groups and applications.
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde: An intermediate in the synthesis of the target compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H16BrFN2O3 |
|---|---|
Peso molecular |
383.21 g/mol |
Nombre IUPAC |
3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]benzohydrazide |
InChI |
InChI=1S/C16H16BrFN2O3/c1-2-22-14-8-11(16(21)20-19)7-12(17)15(14)23-9-10-5-3-4-6-13(10)18/h3-8H,2,9,19H2,1H3,(H,20,21) |
Clave InChI |
YPWDRXQXBSKOSZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C(=O)NN)Br)OCC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13001133.png)
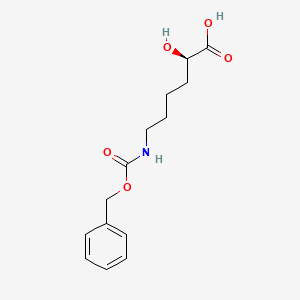
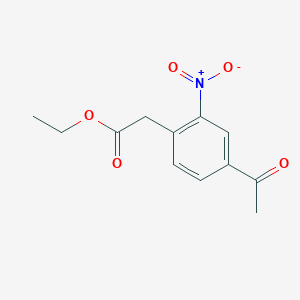
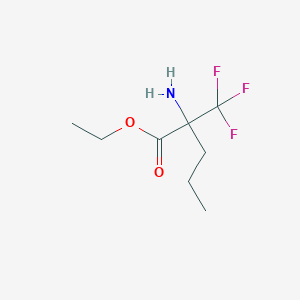

![6-(3,4-Dimethylphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13001163.png)
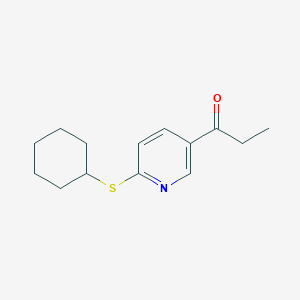
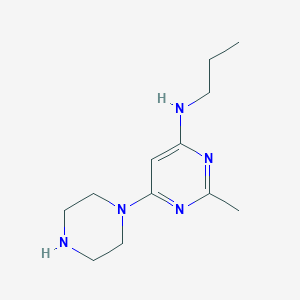
![6-Ethyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine-4-thiol](/img/structure/B13001174.png)
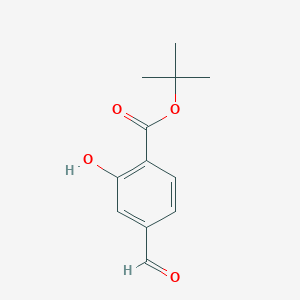
![2-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid](/img/structure/B13001189.png)
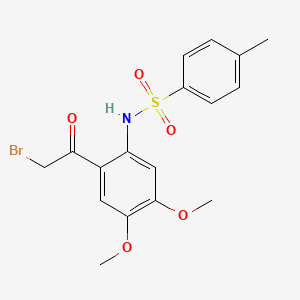
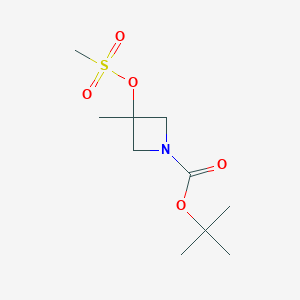
![2-(4-Chlorophenyl)-7-ethoxy-5-(4-nitrophenyl)-3H-benzo[e][1,2,4]triazepine](/img/structure/B13001204.png)
